molecular formula C11H21N3O B7917409 2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7917409
M. Wt: 211.30 g/mol
InChI Key: MFQHRYMVJCKSMU-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with cyclopropyl-methylamine under basic conditions.

    Attachment of the Ethanone Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethanone moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-[4-(methyl-amino)-piperidin-1-yl]-ethanone: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    2-Amino-1-[4-(ethyl-amino)-piperidin-1-yl]-ethanone: Contains an ethyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.

Uniqueness

The presence of the cyclopropyl-methyl-amino group in 2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone imparts unique steric and electronic characteristics, potentially enhancing its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone, a compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1353954-32-1
  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol

Research indicates that this compound exhibits activity primarily through its interaction with dopamine receptors, particularly the D3 receptor. It has been shown to promote β-arrestin translocation and G protein activation, leading to downstream signaling events such as ERK phosphorylation .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to optimize this compound's potency at the D3 receptor while minimizing D2 receptor activity. Variations in the piperidine core and substitutions on the aromatic groups were systematically explored to enhance selectivity and efficacy .

1. Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, one study highlighted its cytotoxic effects against FaDu hypopharyngeal tumor cells, showing improved apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

CompoundIC50 (µM)Emax (%)Reference
This compound5.695

2. Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of Alzheimer’s disease. It has shown potential as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission in neurodegenerative conditions .

Case Study 1: D3 Receptor Agonism

In a study aimed at assessing the selectivity of various analogs of the compound, it was found that certain modifications significantly enhanced D3 receptor agonism while reducing unwanted D2 receptor activity. This selectivity is critical for developing treatments for conditions like schizophrenia and Parkinson’s disease .

Case Study 2: Antitumor Activity

Another notable study investigated the compound's ability to inhibit Class I PI3K enzymes, which play a vital role in cancer cell proliferation. The results indicated that the compound effectively reduced tumor cell growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against various malignancies .

Properties

IUPAC Name

2-amino-1-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13(9-2-3-9)10-4-6-14(7-5-10)11(15)8-12/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQHRYMVJCKSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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